molecular formula C26H20N2O6 B12120813 (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12120813
M. Wt: 456.4 g/mol
InChI Key: NJOHNMSCCCGEEY-UHFFFAOYSA-N
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Description

The compound "(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with three distinct moieties:

  • 1-Benzofuran-2-yl(hydroxy)methylidene: A benzofuran ring conjugated with a hydroxylated methylidene group.
  • 5-Methyl-1,2-oxazol-3-yl: A methyl-substituted oxazole ring.
  • 3-(Prop-2-en-1-yloxy)phenyl: A propenyloxy-substituted phenyl group.

Pyrrolidine-2,3-dione derivatives are recognized for their bioactivity, particularly in antimicrobial and anti-inflammatory applications . Structural determination of such compounds often employs X-ray crystallography refined using programs like SHELXL .

Properties

Molecular Formula

C26H20N2O6

Molecular Weight

456.4 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H20N2O6/c1-3-11-32-18-9-6-8-17(13-18)23-22(24(29)20-14-16-7-4-5-10-19(16)33-20)25(30)26(31)28(23)21-12-15(2)34-27-21/h3-10,12-14,23,30H,1,11H2,2H3

InChI Key

NJOHNMSCCCGEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling with the pyrrolidine-2,3-dione core under specific reaction conditions. Common reagents used in these steps include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran and oxazole rings using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine diones exhibit significant anticancer properties. The structural components of this compound may enhance its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study : A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione may have similar effects .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes. COX inhibitors are critical in managing inflammation and pain.

Research Findings : In experiments involving similar pyrrolidine derivatives, compounds showed dual inhibition of COX and lipoxygenase (LOX), leading to reduced inflammatory markers in vitro . This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The benzofuran and oxazole components are known for their antimicrobial properties. The compound could be investigated for its efficacy against various bacterial and fungal strains.

Evidence : Previous studies have reported that compounds containing benzofuran structures demonstrated significant antibacterial activity against resistant strains of bacteria . This indicates a promising avenue for further exploration.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of COX and LOX
AntimicrobialActivity against resistant bacterial strains

Mechanism of Action

The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,3-dione Derivatives

The table below compares the target compound with three structurally similar derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Bioactivity References
Target Compound 1-Benzofuran-2-yl(hydroxy)methylidene, 5-methyloxazole, 3-propenyloxyphenyl ~470 (estimated) Hypothesized antimicrobial activity (based on scaffold)
(4E)-5-(4-Fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione 4-Fluorophenyl, 4-methylphenyl, pyridin-3-ylmethyl 402.42 Antimicrobial (specific activity not reported)
1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones Hydroxyphenyl, acyl, aryl ~350–400 Antimicrobial (against Staphylococcus aureus and Escherichia coli)
2-(5-Substituted-1,3,4-oxadiazole-2-yl)-H-imidazo[1,2-α]pyridine derivatives Oxadiazole, imidazo-pyridine ~300–400 Broad-spectrum antimicrobial activity

Key Observations

Substituent Diversity: The target compound’s benzofuran and propenyloxyphenyl groups distinguish it from analogues like the fluorophenyl derivative in or the oxadiazole-imidazo[1,2-α]pyridine hybrids in .

Bioactivity Trends :

  • Pyrrolidine-2,3-dione derivatives with aryl or heteroaryl substituents (e.g., oxazole, benzofuran) often exhibit antimicrobial properties . The target compound’s 5-methyloxazole moiety aligns with bioactive oxazole-containing drugs, which inhibit bacterial enzymes via hydrogen bonding .

Research Findings and Implications

Structural Insights

  • Crystallography: The compound’s stereochemistry (4E configuration) and hydrogen-bonding patterns can be resolved using SHELXL refinement, as demonstrated for similar pyrrolidinones .
  • Conformational Flexibility : The propenyloxy chain may adopt multiple conformations, impacting binding to biological targets .

Bioactivity Potential

  • Antimicrobial Activity : While direct data for the target compound is lacking, structurally related pyrrolidine-2,3-diones show MIC values of 2–16 µg/mL against Gram-positive bacteria .
  • SAR (Structure-Activity Relationship): The benzofuran group may enhance π-π stacking with bacterial DNA gyrase, analogous to fluoroquinolones. The 5-methyloxazole could mimic ATP-binding motifs in kinase targets .

Biological Activity

The compound (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione is a complex organic molecule notable for its diverse structural features and potential biological activities. It includes a pyrrolidine core, a benzofuran moiety, and various functional groups that suggest interactions with biological targets, making it a candidate for pharmacological studies.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

Component Description
Molecular Formula C₁₈H₁₈N₂O₄
Molecular Weight 456.4 g/mol
Key Functional Groups Benzofuran, Hydroxy, Oxazole, Pyrrolidine

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Potential against bacterial and fungal strains.
  • Anti-inflammatory Properties : Possible modulation of inflammatory pathways.
  • Anticancer Effects : Potential to inhibit cancer cell proliferation.

Antimicrobial Activity

Research on benzofuran derivatives suggests significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown promising results against Mycobacterium tuberculosis and various fungal pathogens. The following table summarizes some findings related to antimicrobial activity:

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
Compound 3M. tuberculosis8 μg/mL
Compound 4C. neoformans2 μg/mL
Compound 17E. coli0.78 μg/mL
Compound 18S. aureus0.035 μg/mL

These compounds illustrate the potential efficacy of benzofuran derivatives in treating infections.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to modulation of cellular pathways and processes, contributing to its biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study synthesized a series of benzofuran derivatives and evaluated their activity against various pathogens. Compounds with hydroxyl substitutions on the benzofuran ring exhibited enhanced antitubercular activity .
  • Anti-inflammatory Activity : Research indicated that certain benzofuran derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
  • Cancer Cell Proliferation Inhibition : Investigations into the anticancer properties revealed that some derivatives could significantly reduce cell viability in various cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidine-2,3-dione core, followed by sequential functionalization. Key steps include:

  • Core formation : Cyclization reactions under acidic or basic conditions to construct the pyrrolidine-dione scaffold .
  • Substituent introduction : Electrophilic aromatic substitution or nucleophilic addition to attach the benzofuran, oxazole, and propenyloxyphenyl groups .
  • Yield optimization :
  • Use of polar aprotic solvents (e.g., DMF) for better solubility of intermediates .

  • Catalysts (e.g., palladium for cross-coupling) to enhance reaction efficiency .

  • Purification via column chromatography or recrystallization to isolate high-purity products .

    Table 1: Key Synthesis Parameters

    StepKey Reagents/ConditionsPurposeYield Enhancers
    1Cyclization (acid/base)Core formationTemperature control (60–80°C)
    2Ethyl bromide, NaOEtEthoxy substitutionCatalyst optimization
    3Propenyloxy-phenyl couplingSidechain additionSolvent polarity adjustment

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy :
  • 1H/13C NMR confirms substitution patterns and stereochemistry (e.g., E-configuration at C4) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
    • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrrolidine-dione) .
    • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for exact mass matching) .

Q. What initial structure-activity relationship (SAR) hypotheses can be proposed?

  • Benzofuran moiety : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, potentially improving antimicrobial activity .
  • Oxazole ring : Contributes to hydrogen bonding with biological targets (e.g., kinase ATP-binding sites) .
  • Propenyloxyphenyl group : May increase metabolic stability via reduced oxidative degradation .

Advanced Research Questions

Q. How does the stereochemical configuration at the 4-position (E/Z isomerism) influence biological activity?

  • The (4E)-isomer is critical for maintaining planar geometry, enabling optimal interaction with flat binding sites (e.g., DNA topoisomerases) .
  • Validation methods :
  • X-ray crystallography : Resolves absolute configuration .
  • NOE NMR : Detects spatial proximity of substituents to confirm E-configuration .
    • Impact : Z-isomers often show reduced activity due to steric hindrance .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic challenges :
  • Low oral bioavailability due to poor solubility. Solutions include nanoformulation or prodrug design (e.g., esterification of hydroxyl groups) .
  • Rapid metabolism of the propenyloxy group. Use of deuterated analogs or CYP450 inhibitors to prolong half-life .
    • Biological assay design :
  • Validate target engagement in vivo using fluorescence-labeled analogs .

Q. How do solvent polarity and temperature variations affect nucleophilic additions to the pyrrolidine-dione core?

  • Solvent effects :
  • Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks, improving regioselectivity .
  • Non-polar solvents (e.g., toluene) favor electrophilic substitutions on aromatic rings .
    • Temperature control :
  • Low temperatures (0–5°C) reduce side reactions during oxazole ring formation .
    • Table 2: Reaction Optimization
Reaction TypeOptimal SolventTemperature RangeOutcome
Nucleophilic additionDMF25–40°C>80% regioselectivity
Electrophilic substitutionToluene80–100°CMinimal byproducts

Methodological Considerations

  • Data contradiction analysis : Cross-validate biological activity using orthogonal assays (e.g., enzyme inhibition + cell viability) to distinguish target-specific effects from off-target toxicity .
  • Advanced SAR modeling : Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation calculations to predict substituent effects on binding affinity .

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